

# Comparing the safety profiles of Mirogabalin and pregabalin in long-term studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mirogabalin*

Cat. No.: *B560033*

[Get Quote](#)

## Long-Term Safety Showdown: Mirogabalin vs. Pregabalin

A comprehensive review of long-term clinical studies and post-marketing data reveals distinct safety profiles for **mirogabalin** and pregabalin, two prominent  $\alpha 2\delta$  ligands used in the management of neuropathic pain. While both drugs share a similar mechanism of action and consequently, a comparable spectrum of common adverse events, emerging evidence suggests potential differences in their long-term tolerability. This guide synthesizes findings from multiple long-term studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their safety profiles.

## Mechanism of Action: A Shared Pathway

**Mirogabalin** and pregabalin exert their analgesic effects by binding to the  $\alpha 2\delta$  subunit of voltage-gated calcium channels in the central nervous system.<sup>[1][2]</sup> This binding reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P. **Mirogabalin** is characterized by a higher binding affinity and a slower dissociation rate from the  $\alpha 2\delta$ -1 subunit compared to pregabalin, which may contribute to its potent and long-lasting analgesic effects.  
<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Fig. 1:** Mechanism of Action of **Mirogabalin** and Pregabalin.

## Comparative Safety Profile: Long-Term Data

Long-term studies, primarily open-label extension studies of initial double-blind, placebo-controlled trials, provide the bulk of the safety data for both **mirogabalin** and pregabalin. The most frequently reported treatment-emergent adverse events (TEAEs) for both drugs are related to the central nervous system.

## Common Treatment-Emergent Adverse Events

The table below summarizes the incidence of common TEAEs reported in long-term studies of **mirogabalin** and pregabalin across various patient populations.

| Adverse Event        | Mirogabalin (Incidence %) | Pregabalin (Incidence %)                  |
|----------------------|---------------------------|-------------------------------------------|
| Somnolence           | 7.9 - 27.1[1][3][4]       | 15.1 - 48.5[5]                            |
| Dizziness            | 6.1 - 13.1[1][3][6]       | 20.3 - 43[1][5][7]                        |
| Peripheral Edema     | 4.7 - 15.4[1][3][4]       | 15.4 - 16.7[1][5]                         |
| Weight Gain          | 2.8 - 22.0[1][3]          | 22.0[1]                                   |
| Nasopharyngitis      | 11.0 - 27.1[1][3][4]      | Not frequently reported as a primary TEAE |
| Diabetic Retinopathy | 11.7[1]                   | Not frequently reported as a primary TEAE |
| Diarrhea             | 8.4[1]                    | Not frequently reported as a primary TEAE |

Note: Incidence ranges are derived from multiple studies with different designs and patient populations and may not be directly comparable.

A retrospective cohort study in Japan found that while no new serious safety concerns were identified for either drug, the hazard ratios for common adverse events such as somnolence, dizziness, nausea, and edema were higher for **mirogabalin** compared to pregabalin in new users.[8][9]

## Discontinuation Due to Adverse Events

The rate of discontinuation due to adverse events is a critical measure of a drug's long-term tolerability. In a 52-week open-label study of **mirogabalin** for diabetic peripheral neuropathic pain, the incidence of TEAEs leading to treatment discontinuation was 13.1%. [10] For pregabalin, discontinuation rates due to adverse effects in fibromyalgia trials were noted, with higher doses leading to higher discontinuation rates. [11] One review indicated that 18%-28% of subjects discontinued pregabalin due to AEs in trials for painful diabetic neuropathy. [12]

## Experimental Protocols of Key Long-Term Studies

The long-term safety data for **mirogabalin** and pregabalin are primarily derived from open-label extension studies following randomized, double-blind, placebo-controlled trials.

A typical long-term extension study protocol involves:

- Patient Population: Patients who have completed a preceding double-blind, placebo-controlled study are often eligible to enroll. These studies have investigated various conditions, including diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), central neuropathic pain (CNeP), and fibromyalgia.[1][3][4][5]
- Study Design: These are typically open-label, multicenter studies with a duration of 52 weeks or longer.[1][3][4][5]
- Dosing: Patients often start on a low dose of the study drug, which is then titrated up to a flexible or fixed maintenance dose. For example, in a **mirgabalin** study, patients started with 5 mg twice daily, which was then adjusted to a flexible dose of 10 or 15 mg twice daily. [3] For pregabalin, long-term studies have used doses ranging from 150 to 600 mg/day.[5]
- Safety Assessments: The primary endpoint is typically safety, assessed by monitoring the incidence, severity, and type of treatment-emergent adverse events (TEAEs).[4]
- Efficacy Assessments: Secondary endpoints often include efficacy measures, such as changes in pain scores using scales like the Short-Form McGill Pain Questionnaire (SF-MPQ).[3][4]



[Click to download full resolution via product page](#)

**Fig. 2:** Typical Long-Term Clinical Trial Workflow.

## Conclusion

Both **mirogabalin** and pregabalin are effective treatments for neuropathic pain, but their long-term use is associated with a notable incidence of adverse events, primarily affecting the central nervous system. The available data suggests that while the types of adverse events are similar, their frequency may differ, with some evidence pointing towards a higher incidence of certain AEs with **mirogabalin** in new users.<sup>[8][9]</sup> However, direct, long-term, head-to-head comparative studies are limited, and the existing data comes from studies with heterogeneous designs and patient populations. Therefore, treatment decisions should be individualized, taking into account the specific patient's comorbidities, concomitant medications, and tolerability profile. Further long-term comparative safety studies are warranted to more definitively delineate the safety profiles of these two important medications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term safety and efficacy of mirogabalin in Asian patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 3. Long-term safety and efficacy of mirogabalin in Asian patients with postherpetic neuralgia: Results from an open-label extension of a multicenter randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of Mirogabalin for Central Neuropathic Pain: A Multinational, Phase 3, 52-Week, Open-Label Study in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Safety and Efficacy of Mirogabalin for Peripheral Neuropathic Pain: Pooled Analysis of Two Pivotal Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin for the management of fibromyalgia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety of mirogabalin and pregabalin in Japanese patients with neuropathic pain: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin for Fibromyalgia Pain in Adults | AAFP [aafp.org]
- 12. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the safety profiles of Mirogabalin and pregabalin in long-term studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560033#comparing-the-safety-profiles-of-mirogabalin-and-pregabalin-in-long-term-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)